1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-

説明

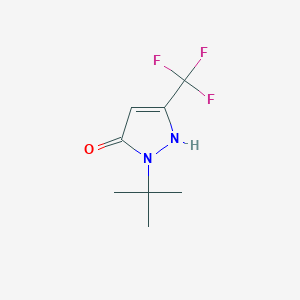

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a hydroxyl group at position 5, a tert-butyl group at position 1, and a trifluoromethyl group at position 3

準備方法

The synthesis of 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions typically include the use of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

化学反応の分析

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of pyrazolone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, to form difluoromethyl or monofluoromethyl derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: The tert-butyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Applications

1H-Pyrazol-5-ol derivatives have been investigated for their potential as pharmaceutical agents due to their biological activities. Some notable applications include:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with trifluoromethyl groups showed enhanced activity against various bacterial strains, making them candidates for antibiotic development .

- Anti-inflammatory Effects : Certain derivatives have been shown to inhibit inflammatory pathways, offering potential for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Agrochemical Applications

In the field of agrochemicals, 1H-Pyrazol-5-ol compounds are being explored for their efficacy as herbicides and fungicides:

- Herbicidal Activity : Studies have indicated that pyrazole-based compounds can effectively control weed species by inhibiting specific biochemical pathways in plants. This makes them valuable in agricultural settings where weed management is crucial .

- Fungicidal Properties : Research has also highlighted the fungicidal potential of these compounds against various fungal pathogens affecting crops. Their ability to disrupt fungal cell membranes contributes to their effectiveness .

Material Science Applications

The unique chemical structure of 1H-Pyrazol-5-ol derivatives lends itself to applications in material science:

- Polymer Additives : These compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. For instance, studies have shown that adding pyrazole derivatives improves the thermal degradation temperature of polymers .

- Coatings and Adhesives : The incorporation of pyrazole compounds into coatings has been shown to improve adhesion properties and resistance to environmental factors, making them suitable for industrial applications .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Significant activity against bacterial strains |

| Anti-inflammatory agents | Inhibition of cytokine production | |

| Agrochemicals | Herbicides | Effective control of weed species |

| Fungicides | Disruption of fungal cell membranes | |

| Material Science | Polymer additives | Enhanced thermal stability |

| Coatings and adhesives | Improved adhesion and environmental resistance |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antibacterial activity against Staphylococcus aureus. The results indicated that modifications at the trifluoromethyl position significantly increased potency compared to non-fluorinated analogs .

- Agrochemical Development : Research conducted by a team at a leading agricultural university demonstrated that a specific pyrazole derivative reduced weed biomass by over 70% in controlled field trials, showcasing its potential as a new herbicide formulation .

- Material Enhancement : A patent application described a process for incorporating pyrazole compounds into epoxy resins, resulting in a product with improved heat resistance and mechanical strength compared to traditional formulations .

作用機序

The mechanism of action of 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- can be compared with other similar compounds, such as:

1H-Pyrazol-5-ol, 1-methyl-3-(trifluoromethyl)-: This compound has a methyl group instead of a tert-butyl group at position 1, resulting in different chemical properties and reactivity.

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-methyl-: This compound has a methyl group instead of a trifluoromethyl group at position 3, leading to variations in its biological activities and applications.

The unique combination of substituents in 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

生物活性

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in drug development.

- Molecular Formula : C11H14F3N3O

- Molecular Weight : 243.25 g/mol

- CAS Number : 122431-37-2

Synthesis Methods

The synthesis of 1H-Pyrazol-5-ol derivatives often involves multi-step reactions utilizing starting materials like hydrazines and trifluoromethylated compounds. A notable method includes the reaction of substituted pyrazoles with trifluoromethyl groups under controlled conditions to enhance yield and selectivity .

Antiviral Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiviral activity, particularly against HIV. For instance, compounds structurally related to 1H-Pyrazol-5-ol have shown effective inhibition of wild-type HIV-1 with EC50 values as low as 3.8 nmol/L, indicating a high potential for therapeutic use in antiviral treatments .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. A series of studies highlighted that specific substitutions on the pyrazole ring can enhance anti-inflammatory activity, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. For example, certain derivatives have shown promising results in inhibiting the growth of A549 lung cancer cells, with IC50 values ranging from 26 µM to 49.85 µM . The structure-activity relationship (SAR) indicates that modifications at the C5 position significantly influence biological efficacy.

Case Studies

| Compound | Activity Type | EC50/IC50 Value | Reference |

|---|---|---|---|

| I-11 | Anti-HIV | 3.8 nmol/L | |

| I-19 | Anti-inflammatory | 60.56 μg/mL | |

| Compound 4 | Anticancer | 26 µM |

The biological activity of 1H-Pyrazol-5-ol is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in viral replication and inflammatory processes. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and increased bioavailability .

特性

IUPAC Name |

2-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGXIUVQGMFJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434156 | |

| Record name | 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122431-41-8 | |

| Record name | 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。